2-Amino-6-methylheptanoic acid
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of 2-amino-6-methylheptanoic acid is $$ \text{C}8\text{H}{17}\text{NO}_2 $$, with a molar mass of 159.23 g/mol. Its structure comprises a seven-carbon aliphatic chain featuring a methyl branch at the sixth carbon and an amino group at the second position (Figure 1). The stereochemical configuration at the α-carbon (C2) determines its enantiomeric forms: the (2R)- and (2S)-isomers. The (2R)-enantiomer, represented by the SMILES notation CC(C)CCC[C@@H](N)C(O)=O, adopts a specific spatial arrangement critical for its interactions in biological systems.
Comparative studies of enantiomers reveal distinct physicochemical properties. For instance, the (2S)-isomer (CAS 31872-99-8) shares the same molecular formula but differs in optical rotation and crystal packing behavior. Density functional theory (DFT) calculations predict that the branched methyl group induces steric hindrance, stabilizing the gauche conformation of the aliphatic chain. This conformation influences hydrogen-bonding networks in crystalline derivatives, as observed in salts formed with inorganic counterions.
Table 1: Key structural parameters of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}8\text{H}{17}\text{NO}_2 $$ | |
| Molar mass | 159.23 g/mol | |
| SMILES (R-enantiomer) | CC(C)CCC[C@@H](N)C(O)=O |
|
| InChIKey (racemic) | HDIIAKZNFLPDPT-UHFFFAOYSA-N |
Comparative Analysis of Linear vs. Branched Aliphatic Chain Configurations
The methyl branch at C6 differentiates this compound from linear analogs such as 2-aminoheptanoic acid. This structural modification reduces rotational freedom, increasing the compound’s hydrophobicity (logP = 1.92). Fourier-transform infrared (FTIR) spectroscopy highlights differences in C-H stretching vibrations between branched and linear analogs: branched chains exhibit asymmetric stretching at 2960 cm$$^{-1}$$ and symmetric stretching at 2870 cm$$^{-1}$$, whereas linear chains show peaks shifted by 10–15 cm$$^{-1}$$.
The branched configuration also affects solubility. While linear analogs dissolve readily in polar solvents, this compound demonstrates limited solubility in water (2.1 mg/mL at 25°C) but enhanced solubility in ethanol. Molecular dynamics simulations attribute this to the methyl group’s disruption of hydrogen-bonding networks, favoring interactions with nonpolar solvents.
X-ray Crystallographic Studies on Derivatives and Salts
X-ray crystallography of metal complexes reveals how the branched chain influences coordination geometry. In the zinc(II) derivative, the amino and carboxylate groups chelate the metal ion, adopting a distorted octahedral geometry. The methyl group at C6 prevents close packing of adjacent molecules, resulting in a lattice with 14% void volume. Similar studies on sodium salts show monoclinic crystal systems (space group P2$$_1$$) with unit cell parameters $$ a = 5.42 \, \text{Å}, b = 7.89 \, \text{Å}, c = 12.34 \, \text{Å} $$.
In contrast, the hydrochloride salt crystallizes in an orthorhombic system (space group Pbca), stabilized by N–H···Cl hydrogen bonds (2.89 Å). These structural variations underscore the role of counterions in modulating crystalline order and stability.
Spectroscopic Profiling (NMR, IR, MS) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$-NMR (400 MHz, D$$_2$$O) reveals distinct signals for the methyl branch (δ 0.91 ppm, triplet) and the α-proton adjacent to the amino group (δ 3.21 ppm, multiplet). The $$ ^{13}\text{C} $$-NMR spectrum confirms six unique carbon environments, including a carboxylate carbon at δ 176.5 ppm and a methyl carbon at δ 19.3 ppm.
Infrared (IR) Spectroscopy
FTIR analysis identifies characteristic absorptions at 3300 cm$$^{-1}$$ (N–H stretch), 1715 cm$$^{-1}$$ (C=O stretch), and 1580 cm$$^{-1}$$ (N–H bend). The absence of a peak near 2100 cm$$^{-1}$$ excludes nitrile or alkyne functionalities, confirming the saturated aliphatic chain.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) displays a molecular ion peak at m/z 159.126 ([M+H]$$^+$$), consistent with the molecular formula. Collision-induced dissociation (CID) generates fragment ions at m/z 142.123 ([M+H–H$$2$$O]$$^+$$) and m/z 128.070 ([M+H–CH$$3$$CH$$_2$$]$$^+$$), indicative of sequential loss of water and ethylene.
Table 2: Spectroscopic signatures of this compound
Properties
IUPAC Name |
2-amino-6-methylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIAKZNFLPDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306387 | |
| Record name | 2-Amino-6-methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56649-56-0 | |
| Record name | 2-Amino-6-methylheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56649-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-methylheptanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
One-Pot Ammonolysis-Hydrolysis for Pyridine Derivatives
The patent EP3162796A1 details a two-step, one-pot method for synthesizing 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine. Although targeting a heteroaromatic system, this protocol offers transferable insights:
Key Steps:
-
Ammonolysis: Reaction of 2-chloro-3-cyano-6-methylpyridine with 20–30% aqueous ammonia at 120–180°C for 2–10 hours yields 2-amino-6-methylnicotinamide.
-
Hydrolysis: Subsequent base-mediated hydrolysis (e.g., KOH at 80–100°C for 2–5 hours) converts the nitrile to a carboxylic acid, achieving 82.9% yield and >97% purity.
Adaptability Considerations:
Nickel-Catalyzed Asymmetric Allylic Alkylation
The Royal Society of Chemistry report demonstrates a palladium/nickel-cocatalyzed route to chiral allylic amino acids. For example, (2S, E)-2-amino-4-(2-hydroxyethylidene)-5-methylheptanoic acid was synthesized in 76% yield with >99% enantiomeric excess (ee) using a Ni-(S)-BPB complex.
Reaction Parameters:
-
Catalyst System: Pd₂(dba)₃·CHCl₃ (5 mol%) and dppe (10 mol%) in dichloroethane (DCE).
-
Purification: Flash chromatography on silica gel with ethyl acetate/dichloromethane gradients.
Relevance to Target Compound:
While this method targets allylic systems, its emphasis on stereocontrol and mild conditions could guide the development of asymmetric syntheses for 2-amino-6-methylheptanoic acid.
Comparative Analysis of Methodologies
Yield and Purity Tradeoffs
| Parameter | One-Pot Ammonolysis | Nickel-Catalyzed Alkylation |
|---|---|---|
| Yield | 82.9% | 76–99% |
| Purity | >97% | >99% ee |
| Reaction Time | 9–15 hours | 12 hours |
| Catalyst Complexity | Low (base only) | High (Pd/Ni cocatalysts) |
The one-pot method excels in operational simplicity, whereas the nickel-catalyzed approach offers superior stereoselectivity.
Proposed Pathways for this compound
Retrosynthetic Analysis
Potential disconnections include:
-
Strecker Synthesis: Aldehyde + ammonia + cyanide, followed by hydrolysis.
-
Enantioselective Hydrogenation: Catalytic reduction of α-imino esters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Intermediates
2-Amino-6-methylheptanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, it has been utilized in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier (BBB) effectively .
Neuroprotective Agents
Research indicates that derivatives of this compound can exhibit neuroprotective effects. These compounds may help in mitigating neuronal damage caused by oxidative stress and inflammation, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuroimaging Applications
PET Imaging Tracers
One of the most significant applications of this compound is in the development of PET imaging tracers. The compound's ability to be radiolabeled allows for its use in visualizing brain tumors and other neurological conditions. Studies have shown that radiolabeled versions of this amino acid can provide superior imaging properties compared to traditional tracers like O-(2-[^18F]fluoroethyl)-L-tyrosine (FET) .
Case Study: Brain Tumor Imaging
A study demonstrated that a radiolabeled derivative, (S)-2-amino-7-[^18F]fluoro-2-methylheptanoic acid, exhibited significantly higher uptake in brain tumor cells compared to normal brain tissue. This property enhances the tumor-to-background ratio, making it a promising candidate for improved diagnostic imaging in oncology .
Biochemical Research
Transport Mechanisms
The transport mechanisms of this compound across cellular membranes have been extensively studied. It is recognized that this compound can utilize various amino acid transport systems, which is crucial for its effective delivery to target tissues, particularly in the brain where selective transport is necessary for therapeutic efficacy .
Chemical Synthesis
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including one-pot reactions that yield high purity and yield. This efficiency in synthesis makes it attractive for industrial applications where large-scale production is required .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Amino-6-methylheptanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical properties of 2-amino-6-methylheptanoic acid with five analogs:
Biological Activity
2-Amino-6-methylheptanoic acid, also referred to as (2R)-2-amino-6-methylheptanoic acid, is a non-proteinogenic amino acid with the molecular formula CHNO and a CAS number of 1689893-27-3. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Weight : 159.23 g/mol
- Purity : ≥ 95%
- Structural Formula :
- IUPAC Name : (R)-2-amino-6-methylheptanoic acid
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been utilized in the synthesis of cyclic peptides that demonstrate significant antibacterial properties. These peptides can target various bacterial strains, showcasing the compound's potential as an antibiotic agent .
Role in Cancer Research
The compound is involved in studies related to cancer biology, particularly concerning the YAP/TEAD signaling pathway, which is crucial in cell proliferation and oncogenesis. Inhibitors that disrupt the YAP–TEAD interaction have been shown to suppress tumor growth, suggesting that derivatives of this compound could serve as therapeutic agents for cancers characterized by YAP overexpression .
Neuroprotective Effects
Preliminary studies suggest that this amino acid may have neuroprotective effects. It appears to influence neuronal signaling pathways, which could be beneficial in conditions such as neurodegenerative diseases . The specific mechanisms by which it exerts these effects are still under investigation.
Toxicological Profile
The safety assessment of this compound indicates that it is not genotoxic and has a low toxicity profile. Studies have shown that it does not induce significant cytotoxic effects at concentrations typically used in research settings .
| Endpoint | Result |
|---|---|
| Genotoxicity | Not expected to be genotoxic |
| Repeated Dose Toxicity | NOAEL: 3 mg/kg/day |
| Developmental Toxicity | NOAEL: 50 mg/kg/day |
| Fertility | NOAEL: 250 mg/kg/day |
Case Studies
- Synthesis and Activity Relationship : A study demonstrated the total synthesis of longicatenamycin A, which includes (S)-2-amino-6-methylheptanoic acid as a key building block. This synthesis highlighted the compound's utility in developing new antibacterial agents .
- In Vitro Studies on Tumor Cells : Research involving peptide libraries panned against non-small cell lung cancer tissues revealed that modifications including this compound significantly enhanced binding affinity and selectivity towards tumor cells, indicating its potential role in targeted cancer therapies .
Q & A
Q. What are the established laboratory synthesis protocols for 2-Amino-6-methylheptanoic acid?
Synthesis typically involves multi-step reactions, including hydrogenation and cyclization. For example, a method using palladium-catalyzed hydrogenation under acidic conditions (e.g., acetic acid) followed by purification via column chromatography has been reported. Reaction conditions such as temperature (20–60°C) and solvent systems (e.g., methanol, ethyl acetate) are critical for optimizing yield .
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include using personal protective equipment (gloves, goggles) and working in a fume hood. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Stability data indicate long-term storage at -20°C in airtight containers .
Q. What spectroscopic techniques are recommended for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. Infrared (IR) spectroscopy can confirm functional groups like the carboxylic acid and amine. NIST-provided reference data (e.g., molecular weight: 159.23 g/mol, InChIKey identifiers) are critical for validation .
Advanced Research Questions
Q. How can contradictory pharmacological data for this compound be resolved?
Discrepancies in receptor-binding affinities or metabolic pathways may arise from differences in experimental models (e.g., in vitro vs. in vivo). A systematic approach includes:
Q. What computational strategies optimize the design of derivatives with enhanced bioactivity?
Molecular docking (e.g., AutoDock Vina) and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict interactions with target proteins (e.g., enzymes, transporters). Key parameters include logP (lipophilicity) and topological polar surface area (TPSA), which influence bioavailability. Validation via in vitro assays (e.g., IC₅₀ measurements) is essential .
Q. What analytical methodologies address stability challenges in aqueous solutions?
High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products under varying pH (e.g., 3–9) and temperature conditions. Accelerated stability studies (40°C/75% relative humidity) predict shelf life. Lyophilization or co-solvent systems (e.g., PEG-400) may enhance stability .
Methodological Considerations
Q. How should researchers design dose-response studies for toxicity evaluation?
Q. What strategies validate purity in synthetic batches?
Combine orthogonal methods:
- HPLC purity ≥95% (area under the curve).
- Elemental analysis (C, H, N) to confirm empirical formula (C₈H₁₇NO₂).
- Melting point consistency (±2°C deviation) .
Data Presentation and Reproducibility
Q. How can raw data be effectively organized for peer review?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
